N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine
Description
N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with a methylsulfonyl group and an amine group The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom
Properties
IUPAC Name |
N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12-11-16-8-6-13(12)7-9-17-14-4-3-5-15(10-14)20(2,18)19/h6,8,11,14-15,17H,3-5,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSJUNCURCYXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCNC2CCCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine typically involves multiple steps, including the formation of the pyridine ring, the introduction of the methylsulfonyl group, and the attachment of the amine group. One common synthetic route might involve the following steps:
Formation of the Pyridine Ring: This can be achieved through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methylsulfonyl Group: This step can be carried out by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Attachment of the Amine Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be used in the development of new drugs or as a tool in biochemical research.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine exerts its effects depends on its specific interactions with molecular targets. For example, if the compound has biological activity, it may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
N-[2-(3-methylpyridin-4-yl)ethyl]-3-methylsulfonylcyclohexan-1-amine can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their diverse biological activities.
Sulfonyl Compounds: Compounds containing the sulfonyl group, which are often used in medicinal chemistry for their ability to modulate biological activity.
Cyclohexane Derivatives: Compounds containing the cyclohexane ring, which are commonly used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
